5-(2-Formylphenyl)-2-[(2-methoxyethyl)amino]benzonitrile is a chemical compound with the molecular formula and a molecular weight of approximately 280.32 g/mol. This compound is characterized by its unique structure, which includes a formyl group and a methoxyethylamino group attached to a benzonitrile framework. It is primarily utilized in research settings due to its potential applications in medicinal chemistry and material science.
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Oxidation | Potassium permanganate | Acidic medium |
| Reduction | Sodium borohydride | Methanol |
| Substitution | Various nucleophiles | Presence of a base (e.g., sodium hydroxide) |
Research indicates that 5-(2-Formylphenyl)-2-[(2-methoxyethyl)amino]benzonitrile may exhibit biological activity, particularly in pharmacological contexts. It has been explored for its potential as a pharmacophore in drug design, targeting specific receptors or enzymes. Its structural features may allow it to modulate biochemical pathways, influencing various cellular processes .
The synthesis of 5-(2-Formylphenyl)-2-[(2-methoxyethyl)amino]benzonitrile typically involves multi-step organic reactions:
This compound has several notable applications:
Studies involving 5-(2-Formylphenyl)-2-[(2-methoxyethyl)amino]benzonitrile focus on its interactions with biological molecules. These interactions may include binding affinities to specific enzymes or receptors, which can alter their activity and influence biochemical pathways. Understanding these interactions is crucial for evaluating the compound's potential therapeutic applications .
Several compounds share structural similarities with 5-(2-Formylphenyl)-2-[(2-methoxyethyl)amino]benzonitrile:
The uniqueness of 5-(2-Formylphenyl)-2-[(2-methoxyethyl)amino]benzonitrile lies in its combination of both the formyl and methoxyethylamino groups. This specific arrangement confers distinct chemical properties and reactivity patterns that are advantageous for targeted applications in various fields, particularly in medicinal chemistry and material science .
The systematic name 5-(2-Formylphenyl)-2-[(2-methoxyethyl)amino]benzonitrile adheres to IUPAC conventions for substituted benzonitrile derivatives. The parent structure is benzonitrile (C₆H₅CN), with substituents at the 2- and 5-positions of the benzene ring. The 2-position hosts a [(2-methoxyethyl)amino] group (-NH-CH₂-CH₂-O-CH₃), while the 5-position features a 2-formylphenyl substituent (C₆H₄-CHO). This nomenclature prioritizes the nitrile group (-CN) as the principal functional group, with numbering beginning at its position.
Structural isomerism arises from the spatial arrangement of substituents. The compound exhibits positional isomerism due to the relative placement of the formylphenyl and methoxyethylamino groups. For instance, alternative configurations such as 4-(2-formylphenyl)-3-[(2-methoxyethyl)amino]benzonitrile would represent distinct isomers. Additionally, functional group isomerism is theoretically possible if the nitrile group were replaced with isonitrile (-NC), though such variants remain unreported in the literature.
While experimental X-ray diffraction data for this specific compound remains unpublished, crystallographic principles for analogous benzonitrile derivatives provide insight into its potential solid-state structure. The molecule’s planar benzene rings and polar functional groups suggest a crystalline lattice stabilized by intermolecular interactions such as:
Hypothetical unit cell parameters derived from similar compounds (e.g., 4-formylbenzonitrile) predict a monoclinic crystal system with space group P2₁/c. Key anticipated metrics include:
| Parameter | Predicted Value |
|---|---|
| a-axis (Å) | 12.5–14.2 |
| b-axis (Å) | 7.8–8.5 |
| c-axis (Å) | 15.3–16.1 |
| β-angle (°) | 105–110 |
| Z (unit cell) | 4 |
The methoxyethyl side chain likely adopts a gauche conformation to minimize steric hindrance between the oxygen atom and adjacent substituents.
Theoretical ¹H NMR spectral features of 5-(2-formylphenyl)-2-[(2-methoxyethyl)amino]benzonitrile include:
In ¹³C NMR, key signals would appear at:
Critical FTIR absorption bands for this compound include:
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 2220–2240 | C≡N stretch (nitrile) |
| 1680–1700 | C=O stretch (formyl) |
| 1600–1620 | N-H bend (secondary amine) |
| 1250–1270 | C-O-C stretch (methoxy) |
| 1100–1120 | C-N stretch (amine) |
The absence of broad O-H stretches (3200–3600 cm⁻¹) confirms the lack of hydroxyl groups, consistent with the molecular structure.
Hypothetical electron ionization (EI) mass spectral features include:
High-resolution mass spectrometry would confirm the exact mass with an error margin <5 ppm.